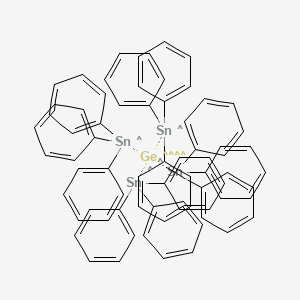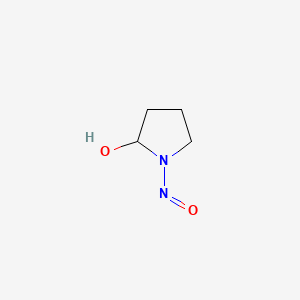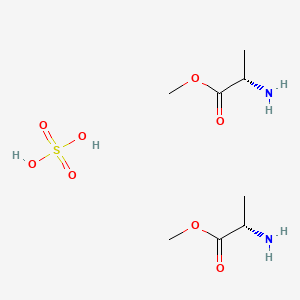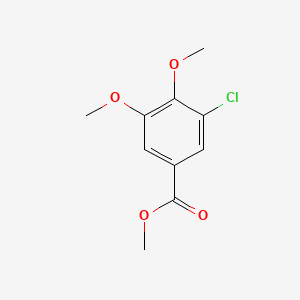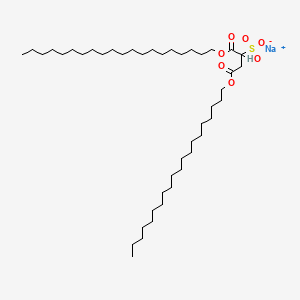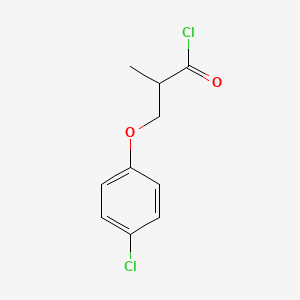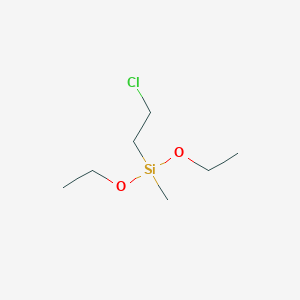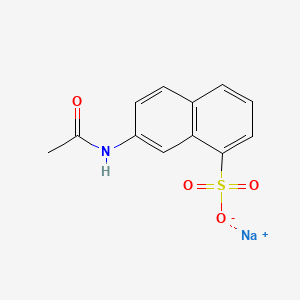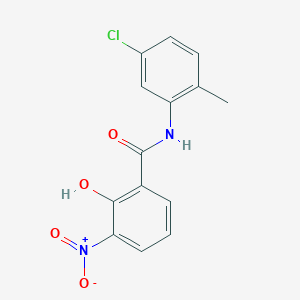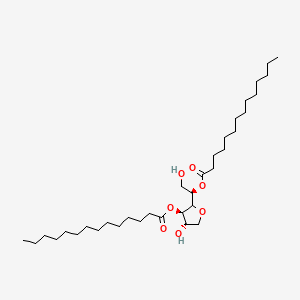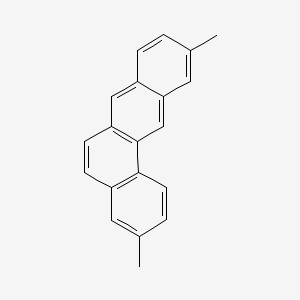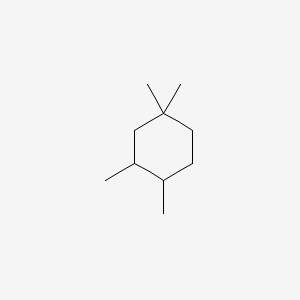
1,1,3,4-Tetramethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,4-Tetramethylcyclohexane is an organic compound with the molecular formula C₁₀H₂₀ It is a derivative of cyclohexane, where four methyl groups are attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3,4-Tetramethylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl₃), and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques, such as catalytic hydrogenation of precursor compounds. This process ensures high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,4-Tetramethylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield various reduced forms of the compound.
Substitution: Halogenation reactions, where halogens like chlorine (Cl₂) or bromine (Br₂) replace hydrogen atoms, are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Various reduced forms of the compound
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
1,1,3,4-Tetramethylcyclohexane has several scientific research applications, including:
Chemistry: Used as a model compound in studies of cyclohexane derivatives and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,3,4-tetramethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
- 1,1,2,4-Tetramethylcyclohexane
- 1,1,4,4-Tetramethylcyclohexane
- 1,1,3,5-Tetramethylcyclohexane
Comparison: 1,1,3,4-Tetramethylcyclohexane is unique due to the specific positioning of its methyl groups on the cyclohexane ring. This structural arrangement influences its chemical reactivity and physical properties, distinguishing it from other tetramethylcyclohexane isomers. For example, the different positions of the methyl groups in 1,1,2,4-tetramethylcyclohexane and 1,1,4,4-tetramethylcyclohexane result in variations in their stability and reactivity.
Propiedades
Número CAS |
24612-75-7 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
1,1,3,4-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-8-5-6-10(3,4)7-9(8)2/h8-9H,5-7H2,1-4H3 |
Clave InChI |
GFGKKSUYWCKIMD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


